![molecular formula C21H23N3O3 B5549355 N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)

N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

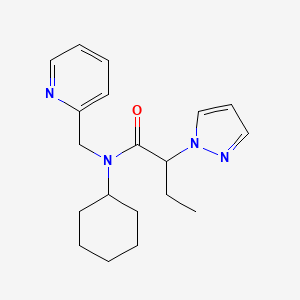

The synthesis of cyclopropane-carboxamide derivatives involves multi-step reactions, starting from commercially available precursors. A method for synthesizing a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, through nucleophilic substitution reaction and ester hydrolysis, was established by Zhou et al. (2021), demonstrating the complexity and efficiency of synthesizing such molecules (Zhou et al., 2021).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to determine the arrangement of atoms within a compound. A study on a structurally related molecule, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, revealed significant inhibitory activity against certain cancer cell lines, highlighting the importance of molecular structure in biological activity (Lu et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of cyclopropane-carboxamide derivatives can be explored through various reactions, such as cycloadditions, to produce compounds with potential biological activities. Imogaı̈ et al. (1998) described the asymmetric catalytic cyclopropenation and subsequent reactions leading to cyclopropyl-dehydroamino acids and dictyopterene C′, illustrating the diverse chemical transformations possible with cyclopropane derivatives (Imogaı̈ et al., 1998).

Physical Properties Analysis

The physical properties, such as solubility and melting points, are crucial for understanding the behavior of cyclopropane-carboxamide derivatives in different environments. Studies on related compounds have shown that modifications in the molecular structure can significantly affect these properties, influencing their potential application in various fields.

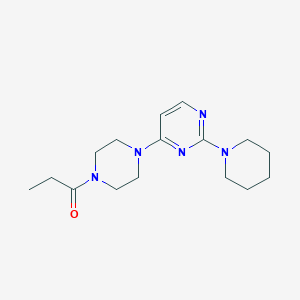

Chemical Properties Analysis

Chemical properties, including reactivity under different conditions and interactions with other molecules, are vital for the application of cyclopropane-carboxamide derivatives. The synthesis and biological activity study of potassium channel openers derived from cyclohexanecarbothioic acid methylamide demonstrate the significance of chemical properties in designing molecules with desired biological activities (Brown et al., 1993).

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Research on anticonvulsant enaminones, including compounds with cyclohexene rings and various substitutions, highlights the importance of understanding hydrogen bonding and molecular structure for pharmaceutical applications. The study by Kubicki, Bassyouni, and Codding (2000) on the crystal structures of these compounds reveals insights into the conformational preferences and intermolecular interactions critical for designing compounds with specific biological activities (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Structural Confirmation

The development of synthetic methodologies for structurally complex compounds, as illustrated by the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, underscores the importance of efficient synthetic routes in research. Zhou et al. (2021) established a high-yield method for synthesizing such compounds, highlighting the role of nucleophilic substitution reactions and ester hydrolysis in their formation (Zhou et al., 2021).

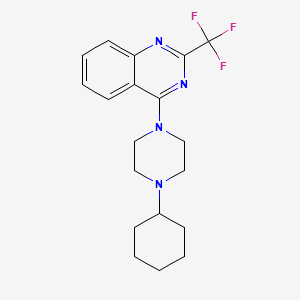

Molecular Modeling and Antibacterial Activity

The synthesis and molecular modeling study of pyridine-2,6-dicarboxamide derivatives by Özdemir et al. (2012) provide insights into the structural diversity and potential biological activities of compounds with similar frameworks. Their work also highlights the relevance of computational studies in complementing experimental findings and guiding the design of molecules with desired properties (Özdemir et al., 2012).

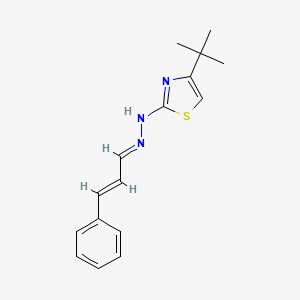

Synthesis of Complex Derivatives for CNS Activity

The synthesis and evaluation of Schiff’s bases and 2-azetidinones by Thomas et al. (2016) for antidepressant and nootropic activities showcase the therapeutic potential of structurally intricate molecules. This work illustrates the process of creating and testing novel compounds for central nervous system (CNS) activities, providing a framework for future research in drug discovery (Thomas et al., 2016).

properties

IUPAC Name |

N-[(3S,4R)-4-(4-methylphenyl)-1-(6-oxo-1H-pyridine-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-13-2-4-14(5-3-13)17-11-24(12-18(17)23-20(26)15-6-7-15)21(27)16-8-9-19(25)22-10-16/h2-5,8-10,15,17-18H,6-7,11-12H2,1H3,(H,22,25)(H,23,26)/t17-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVVUNUUECAAJI-ZWKOTPCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2NC(=O)C3CC3)C(=O)C4=CNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C3CC3)C(=O)C4=CNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)

![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)

![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)

![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)

![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)

![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)